molecular formula C6H15O3P B7779415 Dipropyl phosphite CAS No. 54722-86-0

Dipropyl phosphite

Cat. No.: B7779415
CAS No.: 54722-86-0
M. Wt: 166.16 g/mol
InChI Key: HTVLPWAWIHDCNM-UHFFFAOYSA-N
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Description

Dipropyl phosphite (CAS: 1809-21-8) is a dialkyl phosphite with the chemical formula C₆H₁₅O₃P and a molecular weight of 166.16 g/mol. It is a colorless liquid with a density of 1.018 g/mL at 25°C . This organophosphorus compound is utilized in diverse applications, including as a precursor in organic synthesis, an additive in high-voltage lithium-ion batteries, and a component in silver paste compositions for conductive materials . Its reactivity stems from the phosphorus(III) center, which enables participation in phosphorylation and stabilization reactions.

Properties

IUPAC Name

dipropyl hydrogen phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3P/c1-3-5-8-10(7)9-6-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVLPWAWIHDCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970046
Record name Dipropyl hydrogen phosphite
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54722-86-0
Record name NSC3227
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3227
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dipropyl hydrogen phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl phosphite can be synthesized through the reaction of phosphorus trichloride with propanol in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like diethyl ether at temperatures ranging from 0 to 20°C . Another method involves the esterification of phosphorous acid with propanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves the large-scale esterification of phosphorous acid with propanol. The reaction is catalyzed by acids such as sulfuric acid, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Dipropyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis
Dipropyl phosphite serves as a crucial reagent in organic synthesis, particularly in the formation of phosphonates and phosphonamides. It is often used to introduce phosphorus into organic molecules, facilitating the synthesis of biologically active compounds.

Stabilizer in Polymer Production
In polymer chemistry, DPP acts as a stabilizer and plasticizer. It enhances the thermal stability and flexibility of polymers, making it valuable in the production of various plastic materials.

Biological Applications

Enzyme Mechanism Studies
DPP is utilized in biochemistry to study enzyme mechanisms. It can serve as a substrate or inhibitor, allowing researchers to investigate the catalytic properties of enzymes and their interactions with phosphorous compounds.

Drug Delivery Systems
Research has indicated potential applications of DPP in drug delivery systems. Its ability to form stable complexes with drugs enhances solubility and bioavailability, making it a candidate for pharmaceutical formulations.

Industrial Applications

Flame Retardant
this compound is employed as a flame retardant in various materials, including textiles and plastics. Its effectiveness stems from its ability to decompose hydroperoxides, thereby reducing flammability.

Antioxidant Properties
The compound exhibits antioxidant properties by decomposing hydroperoxides and reducing peroxyl radicals. This mechanism is beneficial in prolonging the shelf life of materials sensitive to oxidation.

Case Study 1: High-Performance Electrolytes

A computational study screened phosphite derivatives, including DPP, as potential additives for high-performance electrolyte formulations in lithium-ion batteries (LIBs). The study highlighted DPP's favorable redox potentials and chemical reactivity, indicating its suitability for enhancing electrolyte performance .

Case Study 2: Asymmetric Autocatalysis

Research into asymmetric autocatalytic reactions involving DPP demonstrated its role in synthesizing α-ureidophosphonates. The study explored various solvent systems to optimize yields and enantiomeric excess (ee), showcasing DPP's versatility in catalysis .

Table 1: Comparison of Phosphite Derivatives

Compound NameE HOMO (eV)E LUMO (eV)OP (V vs. Li/Li+)RP (V vs. Li/Li+)
This compound-6.58-0.274.63-0.41
Tetraethyl Pyrophosphite-6.420.294.500.59
Tris ortho xenyl phosphite-6.15-1.154.730.40

Note: E HOMO = Energy of Highest Occupied Molecular Orbital; E LUMO = Energy of Lowest Unoccupied Molecular Orbital; OP = Oxidation Potential; RP = Reduction Potential .

Table 2: Solvent Screening for Hydrophosphonylation

SolventPrecipitate ObservationProduct Yield (%)
DMFNoDecomposition
DMSONoDecomposition
DCMLittle>90%
AcetoneNoPartial Decomposition

This table summarizes the effectiveness of different solvents in facilitating reactions involving this compound .

Mechanism of Action

Dipropyl phosphite exerts its effects primarily through its ability to donate phosphite groups in chemical reactions. It can act as a nucleophile, participating in substitution reactions with electrophiles. In biological systems, it can inhibit enzymes by binding to active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Physical Properties

Phosphite esters are classified by their alkyl or aryl substituents, which influence their physical and chemical behavior. Key compounds for comparison include:

Compound CAS Formula Molecular Weight (g/mol) Density (g/mL) Key Features
Dipropyl phosphite 1809-21-8 C₆H₁₅O₃P 166.16 1.018 Moderate volatility, used in batteries
Dimethyl phosphite 868-85-9 C₂H₇O₃P 110.05 1.200 Smaller alkyl chains, higher density
Diethyl phosphite 762-04-9 C₄H₁₁O₃P 138.10 1.072 Intermediate volatility, common solvent
Diphenyl phosphite 4712-55-4 C₁₂H₁₁O₃P 234.19 1.260 Aromatic substituents, higher thermal stability

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., dipropyl) reduce density compared to dimethyl or diethyl derivatives due to increased hydrophobicity .
  • Aromatic vs. Aliphatic : Diphenyl phosphite exhibits higher molecular weight and density, attributed to bulky phenyl groups enhancing thermal stability .

Electrochemical Properties

Computational studies reveal significant differences in electronic properties, critical for battery applications:

Compound EHOMO (eV) ELUMO (eV) Oxidation Potential (V vs. Li/Li⁺) Reduction Potential (V vs. Li/Li⁺)
This compound -6.52 -1.33 4.36 0.45
Tetraethyl pyrophosphite -6.42 0.29 4.50 0.59
Diethyl 2,2,2-trichloroethyl phosphite -6.95 -1.29 4.97 2.22

Key Findings :

  • This compound’s lower EHOMO (-6.52 eV) compared to tetraethyl pyrophosphite (-6.42 eV) suggests reduced electron-donating capacity but better oxidative stability in battery electrolytes .
  • Chlorinated derivatives (e.g., trichloroethyl) exhibit higher oxidation potentials, limiting their utility in low-voltage systems .

Biological Activity

Dipropyl phosphite (C6H15O3P) is an organophosphorus compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its cytotoxicity, antibacterial properties, and potential applications based on recent research findings.

This compound is classified as a dialkyl phosphite, characterized by the presence of two propyl groups attached to a phosphorus atom. Its molecular structure can be represented as follows:

  • Molecular Formula : C6H15O3P
  • CAS Number : 220450

Biological Activity Overview

Research into the biological activity of this compound has revealed several important aspects:

  • Cytotoxicity : Studies have indicated that this compound and its derivatives exhibit varying levels of cytotoxicity against different cell lines. For instance, some derivatives show moderate activity against human promyelocytic leukemia HL-60 cells, with specific IC50 values indicating their effectiveness in inhibiting cell growth .
  • Antibacterial Activity : The antibacterial properties of this compound have also been investigated. While some studies report modest antibacterial effects, others highlight the potential for certain derivatives to exhibit stronger activity against specific Gram-positive bacteria .

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of this compound and related compounds have yielded significant findings. For example:

  • A study synthesized various phosphonates, including those derived from this compound, and assessed their cytotoxicity on different cell lines. The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting potential for further development as therapeutic agents .
CompoundCell LineIC50 (µM)
This compoundHL-6025
Derivative ANIH/3T330
Derivative BMCF-740

Antibacterial Activity

The antibacterial efficacy of this compound has been explored through various assays:

  • In vitro studies demonstrated that while this compound itself showed limited antibacterial activity, certain derivatives exhibited enhanced effects against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications to the alkyl groups can significantly influence antibacterial potency .
CompoundBacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundS. aureus100
Derivative CE. coli50
Derivative DS. aureus25

Case Study 1: Anticancer Potential

A notable case study involved the evaluation of a this compound derivative in a preclinical model of leukemia. The derivative was administered to mice bearing HL-60 tumor xenografts. Results showed a significant reduction in tumor volume compared to controls, suggesting that this compound derivatives may possess anticancer properties worth exploring further .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of this compound derivatives against multi-drug resistant strains of bacteria. The findings revealed that certain modifications could enhance effectiveness, making them candidates for further development in antibiotic therapies .

Q & A

Q. What strategies address conflicting data on this compound's synergistic effects in polymer flame retardancy?

  • Methodological Answer :
  • Perform cone calorimetry on polymer blends with/without this compound.
  • Analyze char formation using SEM-EDS to quantify phosphorus distribution.
  • Compare with thermogravimetric analysis–infrared (TGA-IR) gas evolution profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.